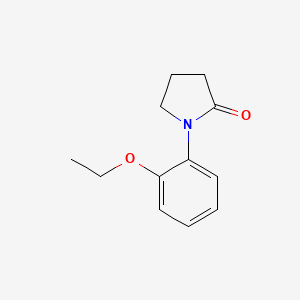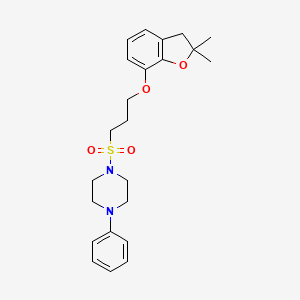
tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate” likely belongs to the class of organic compounds known as esters, which are compounds containing a carbonyl group adjacent to an ether group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) attached to a carbonyl group (C=O) and an ester group (R-COO-R’). The “tert-butyl” indicates a tertiary butyl group attached to the ester .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, transesterification, and reactions at the alpha-carbon . The pyran ring could potentially undergo reactions at the double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Esters generally have lower boiling points than carboxylic acids of similar molecular weight, and they often have pleasant odors . The presence of the pyran ring may increase the compound’s stability and affect its reactivity .Wissenschaftliche Forschungsanwendungen
Degradation Pathways and Environmental Applications
Degradation of Methyl tert-Butyl Ether
A study explored the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process, highlighting the generation of various byproducts, including tert-butyl formate and tert-butyl alcohol. This research provides insights into the environmental remediation of water contaminated with MTBE, a common gasoline additive (Stefan, Mack, & Bolton, 2000).
Catalysis and Organic Synthesis
Silver-Catalyzed tert-Butyl 3-Oxopent-4-ynoate Cyclizations
Another study detailed the silver-catalyzed cyclization of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, leading to the selective formation of hydroxypyrones or pulvinones, depending on the reaction conditions. This process showcases the compound's utility in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Hermann & Brückner, 2018).
Synthesis of Heterocyclic Compounds
One-Pot Synthesis of 2-Amino-4H-Pyrans
The compound's relevance extends to the efficient synthesis of 2-amino-4H-pyrans, a class of compounds known for their biological activity, including anti-cancer and antihypertensive properties. This study introduces a one-pot synthesis approach, enhancing the compound's utility in pharmaceutical research (Zonouzi, Kazemi, & Nezamabadi, 2006).
Multigram Synthesis and Drug Development
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Further application is found in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, underscoring the compound's role in developing novel compounds for potential use in drug development and agricultural chemistry (Iminov et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)15-10(13)9(12)8-5-4-6-14-7-8/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWBPKBUDROUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=COCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2971072.png)
![N-[4-(dimethylamino)phenyl]-4-(2-thienyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2971074.png)

![tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2971080.png)
![2-(methylsulfanyl)-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2971082.png)
![4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B2971083.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2971084.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2971086.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971087.png)
![(Z)-ethyl 1-benzyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971088.png)
![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971089.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2971092.png)
